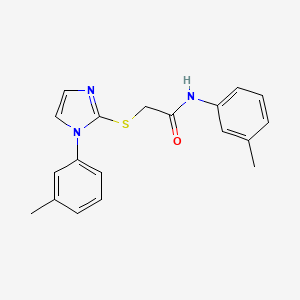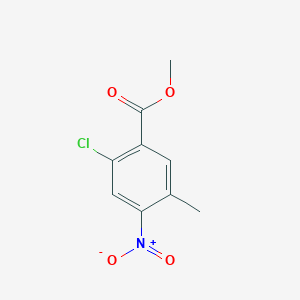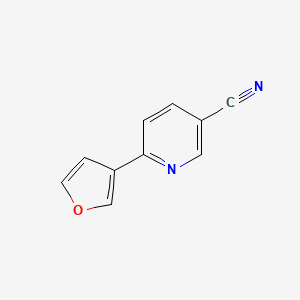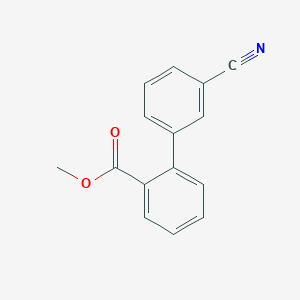![molecular formula C20H13BrN2O2S2 B2899859 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 325977-28-4](/img/structure/B2899859.png)
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound characterized by its bromothiophene and phenoxybenzamide functional groups
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis begins with the bromination of thiophene to produce 5-bromothiophene.
Thiazole Formation: The brominated thiophene undergoes cyclization with thioamides to form the thiazole ring.
Amide Coupling: The thiazole derivative is then coupled with 4-phenoxybenzoyl chloride to form the final compound.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the bromine atom.
Reduction: Reduction reactions can be performed to modify the bromine or thiazole groups.
Substitution: Substitution reactions are common, especially at the bromine and thiazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Brominated derivatives and oxidized thiazoles.
Reduction Products: Reduced bromothiophenes and thiazoles.
Substitution Products: Substituted bromothiophenes and thiazoles.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and cellular processes. Medicine: The compound has shown potential as a therapeutic agent in preclinical studies, particularly in the treatment of certain cancers and inflammatory diseases. Industry: It is utilized in the production of advanced materials and as a building block for more complex chemical entities.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism of action depends on the biological context and the specific targets involved.
類似化合物との比較
4-(5-bromothiophen-2-yl)pyridine: Similar bromothiophene structure but different core heterocycle.
4-phenoxybenzamide derivatives: Similar phenoxybenzamide group but different substituents on the benzene ring.
Uniqueness: N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to its combination of bromothiophene and thiazole groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
特性
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S2/c21-18-11-10-17(27-18)16-12-26-20(22-16)23-19(24)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFYRYNADAHQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2899778.png)
![1-[(4-fluorophenyl)methyl]-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2899779.png)
![2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2899780.png)
![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)
![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)

![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)

![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2899790.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899791.png)
![5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2899792.png)



